molecular formula C45H66N4O9 B1193518 SNIPER(CRABP)-4

SNIPER(CRABP)-4

Katalognummer B1193518
Molekulargewicht: 807.042
InChI-Schlüssel: FBOHLKGEMRMVGM-UZEPOBBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SNIPER(CRABP)-4 is a potent protein degrader. Development of novel small molecules that selectively degrade pathogenic proteins would provide an important advance in targeted therapy. Recently, we have devised a series of hybrid small molecules named SNIPER (specific and nongenetic IAP-dependent protein ERaser) that induces the degradation of target proteins via the ubiquitin-proteasome system.

Wissenschaftliche Forschungsanwendungen

Protein Degradation in Subcellular Compartments

SNIPER(CRABP)-4 is a hybrid small molecule that plays a crucial role in the targeted degradation of proteins localized in various subcellular compartments. This molecule is part of the SNIPER (specific and nongenetic IAP-dependent protein ERaser) series, which induces the degradation of target proteins via the ubiquitin-proteasome system. Studies have shown that SNIPER(CRABP)-4, along with other SNIPER(CRABP) compounds, can induce proteasomal degradation of cellular retinoic acid binding protein II (CRABP-II) across different cellular compartments, including cytosolic, nuclear, and membrane-localized proteins. The degradation mechanism involves different E3 ligases depending on the protein's localization, indicating the versatility of SNIPER(CRABP)-4 in targeting proteins across various cellular domains (Okuhira et al., 2017).

Specific Degradation of CRABP-II via Ubiquitylation

Another significant application of SNIPER(CRABP)-4 is its ability to induce specific degradation of CRABP-II by facilitating ubiquitylation. This compound consists of ligands for both cellular inhibitor of apoptosis protein 1 (cIAP1) and CRABP-II. The interaction between these components leads to cIAP1-mediated ubiquitylation of CRABP-II, resulting in its degradation through the proteasomal pathway. This mechanism exemplifies the potential of SNIPER(CRABP)-4 in targeted protein degradation, a valuable tool for drug discovery and research on protein functions (Okuhira et al., 2011).

Development of Target Protein-Selective Degradation Inducers

Further advancing the field, SNIPER(CRABP)-4 has been instrumental in the development of small-molecular amide-type SNIPERs that selectively degrade target proteins without affecting IAPs. This advancement signifies the evolution of SNIPER technology towards more precise and less invasive protein knockdown strategies, enhancing its applicability in biological research and therapeutic development (Itoh et al., 2011).

Eigenschaften

Produktname

SNIPER(CRABP)-4

Molekularformel

C45H66N4O9

Molekulargewicht

807.042

IUPAC-Name

(2E,4E,6E,8E)-9-((E)-3-((((14R,17S,18R)-18-amino-17-hydroxy-14-isobutyl-2,13,16-trioxo-19-phenyl-6,9-dioxa-3,12-diazanonadecyl)oxy)imino)-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C45H66N4O9/c1-31(2)26-36(29-40(50)43(54)38(46)28-35-14-9-8-10-15-35)44(55)48-21-23-57-25-24-56-22-20-47-41(51)30-58-49-39-18-19-45(6,7)37(34(39)5)17-16-32(3)12-11-13-33(4)27-42(52)53/h8-17,27,31,36,38,43,54H,18-26,28-30,46H2,1-7H3,(H,47,51)(H,48,55)(H,52,53)/b13-11+,17-16+,32-12+,33-27+,49-39+/t36-,38-,43+/m1/s1

InChI-Schlüssel

FBOHLKGEMRMVGM-UZEPOBBZSA-N

SMILES

O=C(CO/N=C1C(C)=C(/C=C/C(C)=C/C=C/C(C)=C/C(O)=O)C(C)(C)CC/1)NCCOCCOCCNC([C@H](CC(C)C)CC([C@@H](O)[C@H](N)CC2=CC=CC=C2)=O)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SNIPER(CRABP)-4;  SNIPER(CRABP)4;  SNIPER(CRABP) 4; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SNIPER(CRABP)-4
Reactant of Route 2
SNIPER(CRABP)-4
Reactant of Route 3
SNIPER(CRABP)-4
Reactant of Route 4
SNIPER(CRABP)-4
Reactant of Route 5
Reactant of Route 5
SNIPER(CRABP)-4
Reactant of Route 6
Reactant of Route 6
SNIPER(CRABP)-4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.